molecular formula C13H15NO5 B1612416 Dimethyl 2-benzamidosuccinate CAS No. 714222-64-7

Dimethyl 2-benzamidosuccinate

Cat. No. B1612416
M. Wt: 265.26 g/mol
InChI Key: JAGPKJXEMSRCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-benzamidosuccinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, drug development, and chemical synthesis. This compound is a derivative of succinic acid and benzamide and is known for its unique chemical properties that make it an ideal candidate for various research studies.

Mechanism Of Action

The mechanism of action of Dimethyl 2-benzamidosuccinate is not well understood. However, it is believed that this compound can act as an inhibitor of various enzymes, such as proteases and kinases, which play a crucial role in various biological processes.

Biochemical And Physiological Effects

Dimethyl 2-benzamidosuccinate has been shown to exhibit several biochemical and physiological effects, including:
1. Anti-Cancer Activity: This compound has been shown to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells.
2. Anti-Inflammatory Activity: Dimethyl 2-benzamidosuccinate has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines.
3. Neuroprotective Activity: This compound has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

The advantages of using Dimethyl 2-benzamidosuccinate in lab experiments include its ease of synthesis, availability, and potential applications in various fields. However, the limitations of using this compound include its low solubility in water and its potential toxicity, which can affect the results of the experiments.

Future Directions

The future directions for research on Dimethyl 2-benzamidosuccinate include:
1. Investigating the mechanism of action of this compound and its potential applications in drug development.
2. Optimizing the synthesis method to improve the yield and purity of the product.
3. Studying the toxicity and pharmacokinetics of this compound to determine its safety and efficacy for use in humans.
4. Investigating the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, Dimethyl 2-benzamidosuccinate is a chemical compound that has potential applications in various fields, including medicine, drug development, and chemical synthesis. The synthesis of this compound involves the reaction between succinic anhydride and benzamide in the presence of a catalyst, and the product can be used as a starting material for the synthesis of various drugs and organic compounds. Although the mechanism of action of this compound is not well understood, it has been shown to exhibit several biochemical and physiological effects, including anti-cancer and anti-inflammatory activity. However, further research is needed to fully understand the potential applications and limitations of Dimethyl 2-benzamidosuccinate.

Scientific Research Applications

Dimethyl 2-benzamidosuccinate has several potential applications in scientific research, including:
1. Drug Development: This compound can be used as a starting material for the synthesis of various drugs, including anti-cancer and anti-inflammatory drugs.
2. Chemical Synthesis: Dimethyl 2-benzamidosuccinate can be used as a building block in the synthesis of various organic compounds, such as peptides and amino acids.
3. Biochemical Studies: This compound can be used in biochemical studies to investigate the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

dimethyl 2-benzamidobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-11(15)8-10(13(17)19-2)14-12(16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGPKJXEMSRCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591006
Record name Dimethyl N-benzoylaspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-benzamidosuccinate

CAS RN

714222-64-7
Record name Dimethyl N-benzoylaspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of benzoyl chloride (3.20 mL, 27.7 mmol), L-aspartic acid dimethyl ester (5.0 g, 25.2 mmol) and triethyl amine (5.3 mL, 38 mmol) in CH2Cl2 (50 mL) was stirred at ambient temperature for 2 h and diluted with water. The organic layer was dried (MgSO4), filtered, and concentrated. The residue was purified by silica gel chromatography (hexanes/EtOAc 1/1) to afford a white solid (5.3 g, 79%). MS (ESI) m/z 266 (M+H)+.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.